E7016

Content Navigation

CAS Number

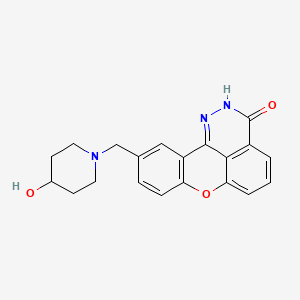

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

E7016, also known as GPI 21016, is a highly potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP). Unlike many standard-of-care PARP inhibitors, E7016 is distinguished by its ability to readily cross the blood-brain barrier (BBB) and maintain a favorable pharmacokinetic profile. By selectively binding to PARP and mimicking NAD+, it prevents the base-excision repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and subsequent cell death. In procurement contexts, E7016 is primarily selected for its established efficacy in neuro-oncology models and its potent radiosensitizing properties when combined with DNA-alkylating agents such as temozolomide [1].

Substituting E7016 with more common PARP inhibitors like olaparib or rucaparib critically compromises in vivo neuro-oncology workflows. Olaparib is a known substrate for the MDR1 efflux pump, resulting in its exclusion from the central nervous system and rendering it ineffective for orthotopic glioblastoma or brain metastasis models [1]. While veliparib also penetrates the BBB, it has been noted in comparative literature to possess lower relative potency than other clinical-stage PARP inhibitors [2]. Furthermore, older baseline inhibitors such as 3-aminobenzamide suffer from low potency and off-target effects independent of PARP inhibition [3]. Consequently, E7016 is required when a study demands both high-potency PARP inhibition and uncompromised CNS penetrance.

References

- [1] Efficacy of PARP inhibitor rucaparib in orthotopic glioblastoma xenografts is limited by ineffective drug penetration into the central nervous system. Clinical Cancer Research, 2015.

- [2] Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 2020.

- [3] In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor E7016. Clinical Cancer Research, 2009.

Blood-Brain Barrier (BBB) Penetrance vs. Standard PARP Inhibitors

E7016 is one of the few PARP inhibitors capable of significant CNS penetration, contrasting sharply with mainstream alternatives. Olaparib is actively excluded from the CNS due to its status as an MDR1 substrate, limiting its utility in brain tumor models[1]. In contrast, E7016 readily crosses the BBB, enabling effective therapeutic concentrations in the brain[2].

| Evidence Dimension | CNS Penetration / Efflux Susceptibility |

| Target Compound Data | E7016 readily crosses the blood-brain barrier and is not restricted by MDR1. |

| Comparator Or Baseline | Olaparib (MDR1 substrate, excluded from CNS) and Rucaparib (limited brain penetration). |

| Quantified Difference | E7016 achieves functional CNS exposure and is not an MDR1 substrate, whereas olaparib is actively effluxed by MDR1, resulting in negligible brain penetration. |

| Conditions | In vivo orthotopic glioblastoma and pharmacokinetic models. |

Essential for researchers procuring PARP inhibitors for glioblastoma, neuro-oncology, or brain metastasis xenograft models where standard agents fail to reach the target.

In Vivo Radiosensitization and Synergy with Temozolomide

E7016 demonstrates potent in vivo radiosensitization when combined with standard-of-care treatments. In murine U251 glioblastoma xenograft models, the administration of E7016 (40 mg/kg) alongside temozolomide and irradiation produced a significant extension in tumor growth delay compared to the baseline combination of temozolomide and irradiation alone [1].

| Evidence Dimension | Tumor growth delay in xenograft models |

| Target Compound Data | E7016 + Temozolomide + Irradiation. |

| Comparator Or Baseline | Temozolomide + Irradiation (Baseline). |

| Quantified Difference | Addition of E7016 yielded an additional growth delay of 6 days over the baseline combination. |

| Conditions | Murine U251 glioblastoma xenograft model (E7016 administered via oral gavage at 40 mg/kg). |

Provides quantitative justification for selecting E7016 in combinatorial radio-oncology and chemo-sensitization assays.

Mechanism of Radiosensitization via Mitotic Catastrophe

Unlike some DNA-damaging agents that primarily induce apoptosis, E7016 drives cell death post-irradiation via a distinct mechanism. At a concentration of 3 μM, E7016-mediated radiosensitization significantly increases the proportion of cells undergoing mitotic catastrophe rather than classical apoptosis [1].

| Evidence Dimension | Mechanism of cell death post-irradiation |

| Target Compound Data | E7016 (3 μM) + Radiation drives cell death via mitotic catastrophe. |

| Comparator Or Baseline | Radiation alone (Baseline). |

| Quantified Difference | E7016 (3 μM) significantly increases the number of cells in mitotic catastrophe at 24 hours post-irradiation compared to the baseline of radiation alone. |

| Conditions | In vitro cellular assays evaluated by immunostaining at 24 hours post-irradiation. |

Critical for researchers designing assays to measure specific cell-death pathways in radiation-resistant cell lines.

Pharmacokinetic Stability and In Vivo Half-Life

E7016 exhibits a highly favorable pharmacokinetic profile for sustained in vivo studies. In Phase I clinical evaluations, E7016 demonstrated a terminal half-life of 12 to 16 hours and a Tmax between 3 and 8 hours, with a low metabolic ratio (<12%) for its primary metabolites[1].

| Evidence Dimension | Terminal half-life and metabolic stability |

| Target Compound Data | Terminal half-life of 12–16 hours. |

| Comparator Or Baseline | Rapidly metabolized small-molecule inhibitors requiring frequent redosing. |

| Quantified Difference | Terminal half-life of 12–16 hours supports once-daily oral dosing, compared to rapidly metabolized baseline inhibitors. |

| Conditions | Human pharmacokinetic profiling in advanced solid tumor patients (Phase I). |

Reduces dosing frequency and improves reproducibility in long-term in vivo xenograft studies.

Orthotopic Glioblastoma and CNS Metastasis Modeling

Due to its proven ability to cross the blood-brain barrier without being effluxed by MDR1, E7016 is the optimal PARP inhibitor for in vivo neuro-oncology xenografts, where standard agents like olaparib fail to reach therapeutic concentrations[1].

Combinatorial Radiosensitization Assays

E7016 is highly effective for in vitro and in vivo studies evaluating the synergistic effects of PARP inhibition with DNA-alkylating agents (like temozolomide) and ionizing radiation, consistently demonstrating significant tumor growth delay [2].

DNA Damage Repair (DDR) Pathway Profiling

Ideal for mechanistic studies investigating the accumulation of double-strand breaks (measured via γH2AX foci) and the induction of mitotic catastrophe following base-excision repair blockade [2].

References

- [1] Efficacy of PARP inhibitor rucaparib in orthotopic glioblastoma xenografts is limited by ineffective drug penetration into the central nervous system. Clinical Cancer Research, 2015.

- [2] In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor E7016. Clinical Cancer Research, 2009.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Crispi S, Calogero RA, Santini M, Mellone P, Vincenzi B, Citro G, Vicidomini G, Fasano S, Meccariello R, Cobellis G, Menegozzo S, Pierantoni R, Facciolo F, Baldi A, Menegozzo M. Global gene expression profiling of human pleural mesotheliomas: identification of matrix metalloproteinase 14 (MMP-14) as potential tumour target. PLoS One. 2009 Sep 15;4(9):e7016. PubMed PMID: 19753302; PubMed Central PMCID: PMC2737627.

3: Russo AL, Kwon HC, Burgan WE, Carter D, Beam K, Weizheng X, Zhang J, Slusher BS, Chakravarti A, Tofilon PJ, Camphausen K. In vitro and in vivo radiosensitization of glioblastoma cells by the poly (ADP-ribose) polymerase inhibitor E7016. Clin Cancer Res. 2009 Jan 15;15(2):607-12. PubMed PMID: 19147766.

Explore Compound Types